molecular formula C23H26N6O2 B2733517 N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide CAS No. 1903761-04-5

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Cat. No. B2733517
CAS RN: 1903761-04-5
M. Wt: 418.501
InChI Key: WYQLUNOFUSSNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C23H26N6O2 and its molecular weight is 418.501. The purity is usually 95%.
BenchChem offers high-quality N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation as Potential Antipsychotic Agents

  • Heterocyclic analogues of carboxamides have been synthesized and evaluated as potential antipsychotic agents. Specifically, these compounds have been tested for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. They have also been evaluated for their in vivo ability to antagonize apomorphine-induced climbing responses in mice, an indication of antipsychotic activity (Norman et al., 1996).

Interaction with CB1 Cannabinoid Receptor

  • Certain carboxamides, including N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, have been studied for their interaction with the CB1 cannabinoid receptor. These studies involve conformational analysis and development of unified pharmacophore models, contributing to the understanding of steric binding interactions at the receptor level (Shim et al., 2002).

Development of NK1 Receptor Ligands

  • The modification of quinoline nuclei in carboxamides has led to the creation of NK1 receptor ligands. These have been demonstrated to have nanomolar range affinity and potential utility in blocking certain biological processes, like endothelial cell proliferation and migration (Giuliani et al., 2011).

Synthesis for CGRP Receptor Inhibition

  • Carboxamides have been developed as potent calcitonin gene-related peptide (CGRP) receptor antagonists. This includes the development of convergent, stereoselective syntheses of these compounds, which are significant for pharmaceutical applications (Cann et al., 2012).

Antibacterial Activity

  • Novel carboxamide derivatives have been synthesized and evaluated for their antibacterial activities against various bacterial strains. This indicates the potential utility of these compounds in the development of new antibacterial agents (Selvakumar & Elango, 2017).

Antimycobacterial Activity

  • Substituted pyridines and pyrazines, structurally similar to carboxamides, have been tested against Mycobacterium tuberculosis. These compounds' activities are significant for the development of new treatments for tuberculosis (Gezginci et al., 1998).

properties

IUPAC Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-15-25-19-7-3-2-6-18(19)22(26-15)29-11-8-17(9-12-29)27-23(30)20-13-21(31-28-20)16-5-4-10-24-14-16/h4-5,10,13-14,17H,2-3,6-9,11-12H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQLUNOFUSSNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=NOC(=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.